
2-ethoxy-N-(2-ethyl-6-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-N-(2-ethyl-6-methylphenyl)benzamide, also known as EEMB, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzamide derivatives and has been shown to have various biological activities.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(2-ethyl-6-methylphenyl)benzamide is not fully understood. However, it has been suggested that 2-ethoxy-N-(2-ethyl-6-methylphenyl)benzamide may exert its biological activities by inhibiting the cyclooxygenase (COX) enzyme, which is involved in the production of prostaglandins. Prostaglandins are involved in inflammation, pain, and fever. By inhibiting COX, 2-ethoxy-N-(2-ethyl-6-methylphenyl)benzamide may reduce inflammation, pain, and fever.
Biochemical and physiological effects:
2-ethoxy-N-(2-ethyl-6-methylphenyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of prostaglandins, which are involved in inflammation, pain, and fever. 2-ethoxy-N-(2-ethyl-6-methylphenyl)benzamide has also been shown to inhibit the growth of cancer cells and reduce the replication of herpes simplex virus type 1 and type 2.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-ethoxy-N-(2-ethyl-6-methylphenyl)benzamide in lab experiments is its wide range of biological activities. 2-ethoxy-N-(2-ethyl-6-methylphenyl)benzamide has been shown to have anti-inflammatory, analgesic, antipyretic, antitumor, and antiviral activities. Additionally, 2-ethoxy-N-(2-ethyl-6-methylphenyl)benzamide is relatively easy to synthesize and can be obtained in large quantities.
However, there are also limitations to using 2-ethoxy-N-(2-ethyl-6-methylphenyl)benzamide in lab experiments. One limitation is that the mechanism of action of 2-ethoxy-N-(2-ethyl-6-methylphenyl)benzamide is not fully understood. Additionally, the effects of 2-ethoxy-N-(2-ethyl-6-methylphenyl)benzamide may vary depending on the experimental conditions and the cell or tissue type used.
Future Directions
There are several future directions for the study of 2-ethoxy-N-(2-ethyl-6-methylphenyl)benzamide. One direction is to further investigate the mechanism of action of 2-ethoxy-N-(2-ethyl-6-methylphenyl)benzamide. Understanding the mechanism of action of 2-ethoxy-N-(2-ethyl-6-methylphenyl)benzamide could lead to the development of more effective drugs with fewer side effects.
Another direction is to study the potential use of 2-ethoxy-N-(2-ethyl-6-methylphenyl)benzamide in the treatment of viral infections. 2-ethoxy-N-(2-ethyl-6-methylphenyl)benzamide has been shown to have antiviral activity against herpes simplex virus type 1 and type 2. Further research could lead to the development of new antiviral drugs.
Finally, future research could also focus on the use of 2-ethoxy-N-(2-ethyl-6-methylphenyl)benzamide in the treatment of cancer. 2-ethoxy-N-(2-ethyl-6-methylphenyl)benzamide has been shown to have antitumor activity and can inhibit the growth of cancer cells. Further research could lead to the development of new cancer treatments.
Conclusion:
In conclusion, 2-ethoxy-N-(2-ethyl-6-methylphenyl)benzamide is a chemical compound that has been widely used in scientific research. It has various biological activities, including anti-inflammatory, analgesic, antipyretic, antitumor, and antiviral activities. 2-ethoxy-N-(2-ethyl-6-methylphenyl)benzamide is relatively easy to synthesize and can be obtained in large quantities. However, the mechanism of action of 2-ethoxy-N-(2-ethyl-6-methylphenyl)benzamide is not fully understood, and the effects of 2-ethoxy-N-(2-ethyl-6-methylphenyl)benzamide may vary depending on the experimental conditions and the cell or tissue type used. Future research could focus on the mechanism of action of 2-ethoxy-N-(2-ethyl-6-methylphenyl)benzamide, its potential use in the treatment of viral infections, and its use in the treatment of cancer.
Synthesis Methods
The synthesis of 2-ethoxy-N-(2-ethyl-6-methylphenyl)benzamide involves the reaction of 2-ethyl-6-methylphenol with ethyl chloroformate in the presence of triethylamine to form the ethyl ester. The ethyl ester is then reacted with 2-aminoethanol in the presence of sodium hydroxide to form the final product, 2-ethoxy-N-(2-ethyl-6-methylphenyl)benzamide.
Scientific Research Applications
2-ethoxy-N-(2-ethyl-6-methylphenyl)benzamide has been widely used in scientific research due to its various biological activities. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. 2-ethoxy-N-(2-ethyl-6-methylphenyl)benzamide has also been shown to have antitumor activity and can inhibit the growth of cancer cells. Additionally, 2-ethoxy-N-(2-ethyl-6-methylphenyl)benzamide has been shown to have antiviral activity against herpes simplex virus type 1 and type 2.
properties
Molecular Formula |
C18H21NO2 |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
2-ethoxy-N-(2-ethyl-6-methylphenyl)benzamide |
InChI |
InChI=1S/C18H21NO2/c1-4-14-10-8-9-13(3)17(14)19-18(20)15-11-6-7-12-16(15)21-5-2/h6-12H,4-5H2,1-3H3,(H,19,20) |
InChI Key |
XJYYSUQELYQRPG-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC=CC=C2OCC)C |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC=CC=C2OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



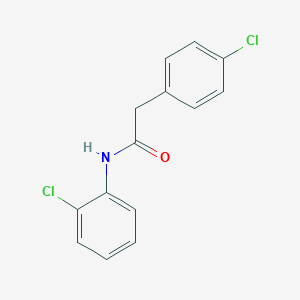
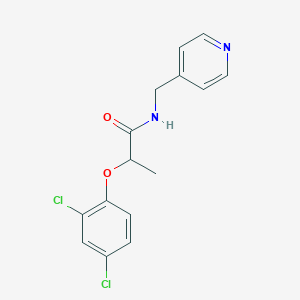
![Dimethyl 5-[(3-phenylpropanoyl)amino]isophthalate](/img/structure/B291489.png)
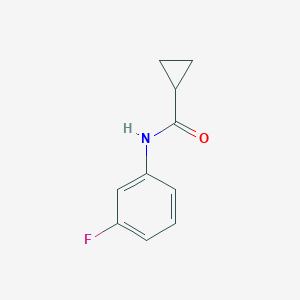

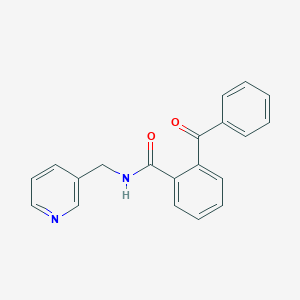
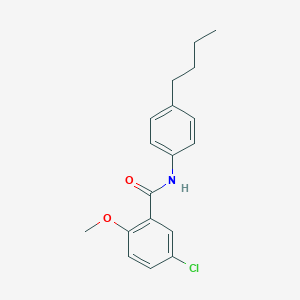
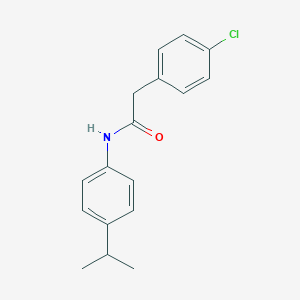
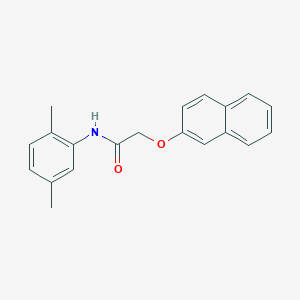
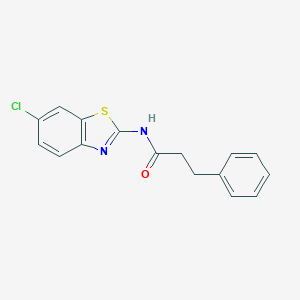
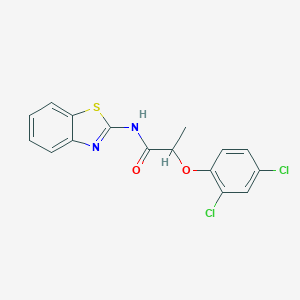
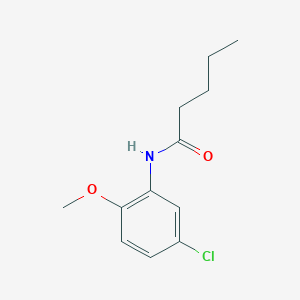
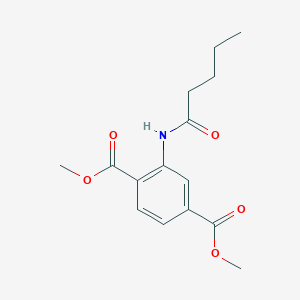
![Ethyl 4-[(5-chloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B291509.png)